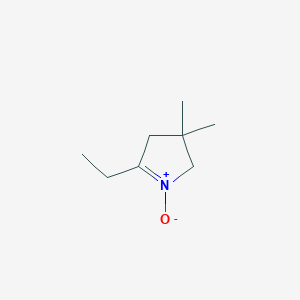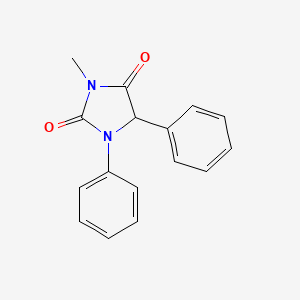
3-Methyl-1,5-diphenylimidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1,5-diphenylimidazolidine-2,4-dione is a derivative of hydantoin, a class of compounds known for their diverse biological activities This compound features a unique structure with a methyl group and two phenyl groups attached to the imidazolidine-2,4-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,5-diphenylimidazolidine-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of N-methyl-N-phenylurea with benzil in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazolidine-2,4-dione ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
化学反応の分析
Types of Reactions
3-Methyl-1,5-diphenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4,5-trione derivatives.
Reduction: Reduction reactions can yield hydantoin derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted hydantoins, which can exhibit different biological activities and properties .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays for its potential antimicrobial and anticancer activities.
Medicine: Derivatives of this compound are being explored for their anticonvulsant and anti-inflammatory properties.
作用機序
The mechanism of action of 3-Methyl-1,5-diphenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, in its role as an anticonvulsant, the compound stabilizes neuronal membranes by modulating sodium channels, thereby reducing the likelihood of seizure activity. The exact pathways and molecular targets can vary depending on the specific application and derivative .
類似化合物との比較
Similar Compounds
Phenytoin: A well-known anticonvulsant with a similar hydantoin core.
5,5-Diphenylhydantoin: Another hydantoin derivative with notable biological activities.
1,3-Diphenylimidazolidine-2,4-dione: A structurally related compound with different substituents.
Uniqueness
3-Methyl-1,5-diphenylimidazolidine-2,4-dione stands out due to its unique combination of substituents, which can impart distinct biological and chemical properties. Its methyl group and phenyl rings contribute to its stability and potential for diverse applications .
特性
CAS番号 |
6716-39-8 |
|---|---|
分子式 |
C16H14N2O2 |
分子量 |
266.29 g/mol |
IUPAC名 |
3-methyl-1,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C16H14N2O2/c1-17-15(19)14(12-8-4-2-5-9-12)18(16(17)20)13-10-6-3-7-11-13/h2-11,14H,1H3 |
InChIキー |
PROWMTXWNOEXRI-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


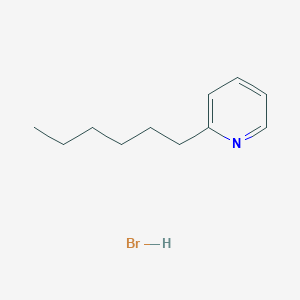

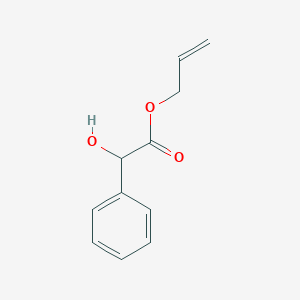
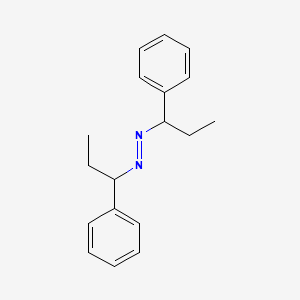
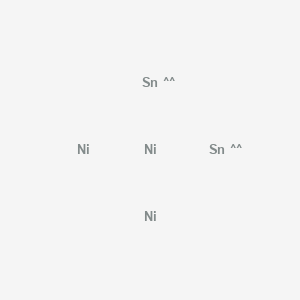
![3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14736494.png)
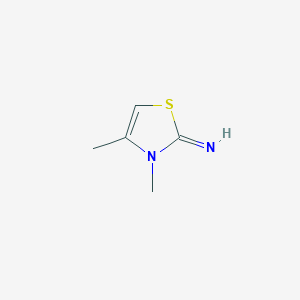
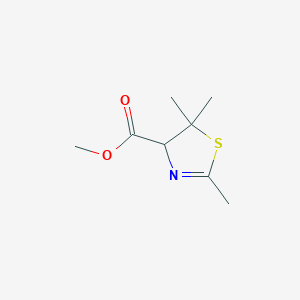
![2-[(2-Amino-2-oxoethyl)sulfanyl]-2-phenylbutanamide](/img/structure/B14736514.png)
![Ethyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate](/img/structure/B14736523.png)
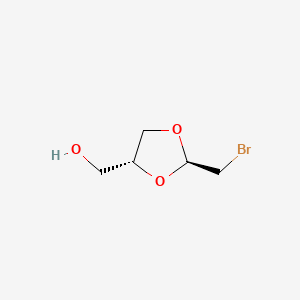
![2-Chloro-6-[(dimethylamino)methyl]-4-octylphenol](/img/structure/B14736534.png)
